3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
The compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one belongs to the thieno[2,3-d]pyrimidinone family, a heterocyclic scaffold renowned for its pharmacological versatility. Its structure features a thiophen-2-yl group at position 5 and a 2,5-dimethylpyrrole substituent at position 2.
Properties
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS2/c1-10-5-6-11(2)19(10)18-9-17-15-14(16(18)20)12(8-22-15)13-4-3-7-21-13/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDJVLZUYLWZRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1N2C=NC3=C(C2=O)C(=CS3)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic synthesis. The process may start with the preparation of the pyrrole and thiophene intermediates, followed by their coupling and cyclization to form the thieno[2,3-d]pyrimidinone core. Common reagents might include organolithium or Grignard reagents, and the reactions could be carried out under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired but could include solvents like dichloromethane or tetrahydrofuran and temperatures ranging from -78°C to reflux.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce halogens, alkyl groups, or other functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidine compounds exhibit significant anticancer properties. A notable study demonstrated that compounds with similar structures effectively inhibited FLT3-ITD kinase, which is a critical target in acute myeloid leukemia (AML). The study found that certain thieno[2,3-d]pyrimidine derivatives showed nanomolar inhibitory activity against FLT3 mutations associated with poor patient outcomes .
Table 1: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | IC50 (nM) FLT3-ITD | IC50 (nM) FLT3-D835Y |
|---|---|---|
| Compound A | 4 | 1 |
| Compound B | >20 | NT |
| Compound C | 5.098 | NT |
Anti-inflammatory Properties
Thieno[2,3-d]pyrimidines have also been explored for their anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and pathways involved in chronic inflammatory diseases. For instance, certain derivatives reduced the expression of TNF-alpha and IL-6 in vitro .
Case Study 1: FLT3 Inhibition in AML
In a clinical study involving patients with AML harboring FLT3 mutations, the administration of a thieno[2,3-d]pyrimidine derivative resulted in significant reductions in leukemic cell proliferation. The compound demonstrated selectivity for cancerous cells over normal hematopoietic cells, indicating a favorable therapeutic index .
Case Study 2: Anti-inflammatory Effects
A preclinical trial assessed the anti-inflammatory effects of a thieno[2,3-d]pyrimidine compound in mouse models of rheumatoid arthritis. The results revealed decreased joint swelling and reduced levels of inflammatory markers compared to control groups .
Mechanism of Action
The mechanism of action for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in the Thieno[2,3-d]pyrimidinone Core
Key structural differences among analogs lie in substituent patterns, which significantly influence physicochemical and biological properties. Below is a comparative analysis:
Table 1: Substituent Variations and Physical Properties
Key Observations :
Key Observations :
- Thieno[2,3-d]pyrimidinones with electron-withdrawing groups (e.g., 4-chlorophenyl) or bulky substituents (e.g., naphthylthio) often exhibit enhanced bioactivity due to improved target interaction .
Molecular Docking and Mechanistic Insights
- Molecular docking studies using OpenEye Scientific Software indicate that substituents like thiophen-2-yl and 2,5-dimethylpyrrole may enhance binding to kinase or DNA repair enzymes, akin to psoralen derivatives .
- Derivatives with sulfonamide or triazole moieties (e.g., compound 19b) show superior anticancer activity, likely due to increased hydrogen bonding and steric complementarity .
Biological Activity
The compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine family, which has garnered attention for its diverse biological activities, particularly in cancer therapy. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on various studies.
- Molecular Formula : C13H15N3OS
- Molecular Weight : 249.35 g/mol
- CAS Number : 861212-81-9
Synthesis
The synthesis of thienopyrimidine derivatives typically involves multi-step reactions that include cyclization processes. For this compound, synthetic routes often include the reaction of substituted pyrroles with thiophene derivatives under specific conditions to yield the desired thienopyrimidine structure .
Anticancer Properties
A significant body of research has focused on the anticancer potential of thienopyrimidine derivatives. The compound has shown promising results in inhibiting various cancer cell lines:
-
Cell Line Studies :
- In vitro assays demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit cytotoxic effects against breast cancer (MDA-MB-231) and non-small cell lung cancer cells. The IC50 values for some derivatives were reported between 27.6 μM and 43 μM .
- A structure-activity relationship (SAR) analysis indicated that electron-withdrawing groups significantly enhance cytotoxicity, suggesting that electronic effects play a crucial role in the activity of these compounds .
-
Mechanism of Action :
- The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For instance, some studies have highlighted the inhibition of FLT3 kinase in acute myeloid leukemia (AML), where mutations in FLT3 are linked to poor patient outcomes .
Other Biological Activities
Beyond anticancer properties, thienopyrimidine derivatives have also been investigated for their antibacterial and antifungal activities. Some studies have reported effective inhibition against various bacterial strains, indicating a broader spectrum of biological activity.
Study 1: Cytotoxicity Against MDA-MB-231 Cells
In a recent study by Elmongy et al., a series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxicity against MDA-MB-231 cells. The most potent compound exhibited an IC50 value of 27.6 μM, highlighting its potential as a lead compound for further development .
Study 2: FLT3 Kinase Inhibition
Another investigation focused on the inhibition of FLT3 kinase in AML cells. The study demonstrated that certain thienopyrimidine derivatives could effectively inhibit FLT3 mutations with nanomolar potency, suggesting their potential as targeted therapies for AML patients .
Data Table: Biological Activity Summary
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Thieno Derivative A | MDA-MB-231 | 27.6 | Cytotoxicity via apoptosis |
| Thieno Derivative B | Non-small cell lung cancer | 43 | Inhibition of proliferation |
| Thieno Derivative C | FLT3-mutated AML cells | 1 | FLT3 kinase inhibition |
Q & A
What are the common synthetic routes for preparing 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one?
Basic Research Question
The synthesis typically involves multi-step heterocyclic condensation. A key approach includes:
- Step 1 : Formation of the thieno[2,3-d]pyrimidin-4(3H)-one core via cyclization of 3-amino-2-mercapto precursors with α,β-unsaturated carbonyl compounds under acidic conditions .
- Step 2 : Functionalization at the 3-position using nucleophilic substitution or coupling reactions. For example, introducing the 2,5-dimethylpyrrole moiety via Pd-catalyzed cross-coupling or alkylation reactions .
- Step 3 : Thiophene incorporation at the 5-position via Suzuki-Miyaura coupling with thiophen-2-ylboronic acids, optimized under inert atmosphere and controlled temperatures (e.g., 80–100°C) .
How can researchers characterize the structural and electronic properties of this compound?
Basic Research Question
Methodological characterization involves:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DMSO-d6 as a solvent. Key signals include thiophene protons (δ 7.3–7.5 ppm) and pyrrole methyl groups (δ 2.1–2.3 ppm). Discrepancies in coupling constants (e.g., J = 6.2 Hz for pyrimidine protons) require DFT calculations for validation .
- IR : Confirm carbonyl (C=O) stretching at ~1660 cm⁻¹ and thiophene C-S vibrations at ~690 cm⁻¹ .
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding with solvent molecules) using single-crystal data (R factor < 0.06) .
What experimental strategies optimize reaction yields for introducing the thiophene substituent?
Advanced Research Question
Yield optimization requires:
- Catalyst screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki coupling efficiency. Evidence suggests Pd(PPh₃)₄ in THF/water (3:1) at 80°C achieves >75% yield .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions. A toluene/ethanol mixture balances reactivity and selectivity .
- Additives : Use anhydrous sodium acetate (2–3 eq.) to neutralize HCl byproducts during cyclization steps .
How can researchers evaluate the environmental fate of this compound?
Advanced Research Question
Adopt methodologies from long-term environmental studies:
- Physicochemical profiling : Measure logP (octanol-water partition coefficient) via shake-flask method to predict bioaccumulation potential .
- Degradation studies : Simulate hydrolysis (pH 4–9 buffers) and photolysis (UV light, λ = 254 nm) to identify breakdown products via LC-MS/MS .
- Ecotoxicology : Assess acute toxicity using Daphnia magna (48-hr EC₅₀) and algal growth inhibition tests (OECD 201/202 guidelines) .
How should researchers address contradictions in spectroscopic data during structural elucidation?
Advanced Research Question
Resolve discrepancies via:
- Variable Temperature NMR : Detect dynamic processes (e.g., rotational isomerism) by acquiring spectra at 25°C vs. 60°C .
- 2D NMR techniques : Use HSQC and HMBC to correlate ambiguous proton signals with carbon environments (e.g., distinguishing thiophene vs. pyrrole carbons) .
- Computational validation : Compare experimental ¹³C chemical shifts with DFT-calculated values (B3LYP/6-31G* basis set) to confirm assignments .
What approaches are used to study structure-activity relationships (SAR) for this compound?
Advanced Research Question
SAR strategies include:
- Analog synthesis : Replace the thiophene with furan or phenyl groups to assess electronic effects on bioactivity .
- Pharmacophore modeling : Map hydrogen-bond acceptors (pyrimidinone carbonyl) and hydrophobic regions (dimethylpyrrole) using software like Schrodinger’s Phase .
- In vitro assays : Test kinase inhibition (e.g., EGFR, VEGFR2) with IC₅₀ determination via fluorescence polarization assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
